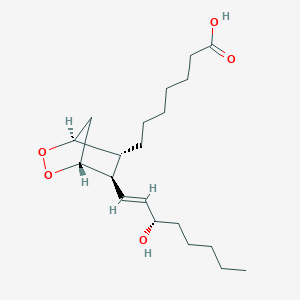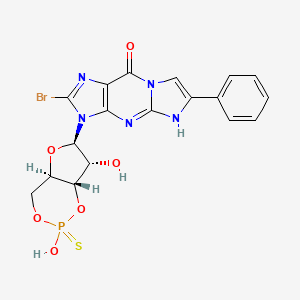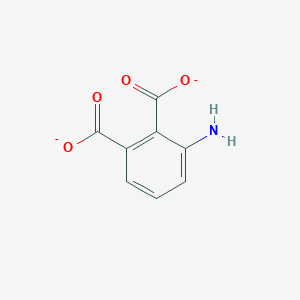
Prostaglandina H1
Descripción general
Descripción
La prostaglandina H1 es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados de los ácidos grasos. Estos compuestos son conocidos por sus potentes actividades biológicas, incluidas las funciones en la inflamación, la función vascular y la agregación plaquetaria. La this compound es específicamente un precursor de todas las prostaglandinas de la serie 1 y las tromboxanos, lo que la convierte en un intermedio crucial en la biosíntesis de estas moléculas biológicamente activas .
Aplicaciones Científicas De Investigación
La prostaglandina H1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizada como precursor en la síntesis de varias prostaglandinas y tromboxanos.
Biología: Estudiada por su papel en la señalización celular y la regulación de las respuestas inflamatorias.
Industria: Utilizada en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de medicamentos.
Mecanismo De Acción
La prostaglandina H1 ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía ciclooxigenasa: Se metaboliza por las enzimas ciclooxigenasas para producir otras prostaglandinas biológicamente activas.
Unión a receptores: Actúa sobre receptores específicos de prostaglandinas, como el receptor CRTH2, para mediar las respuestas inflamatorias.
Transducción de señales: Implica la activación de vías de señalización intracelulares que regulan la expresión génica y las respuestas celulares.
Compuestos Similares:
Prostaglandina H2: Otro precursor en la vía de biosíntesis de prostaglandinas, pero conduce a la formación de prostaglandinas de la serie 2.
Prostaglandina G1: Un intermedio en la síntesis de this compound.
Tromboxano A1: Un producto del metabolismo de la this compound con actividades biológicas distintas.
Singularidad: La this compound es única debido a su función como precursor de todas las prostaglandinas de la serie 1 y las tromboxanos. Esto la convierte en una molécula crítica en la regulación de varios procesos fisiológicos, incluida la inflamación y la función vascular .
Análisis Bioquímico
Biochemical Properties
Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, prostaglandin H1 interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .
Cellular Effects
Prostaglandin H1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . Prostaglandin H1 also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of prostaglandin H1 involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . Prostaglandin H1 can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin H1 can change over time due to its stability and degradation . Prostaglandin H1 is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to prostaglandin H1 can lead to sustained inflammatory responses and changes in cellular function .
Dosage Effects in Animal Models
The effects of prostaglandin H1 vary with different dosages in animal models . At low doses, prostaglandin H1 can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Prostaglandin H1 is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . Prostaglandin H1 also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .
Transport and Distribution
Prostaglandin H1 is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of prostaglandin H1, allowing it to exert its effects on target cells . Additionally, prostaglandin H1 can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .
Subcellular Localization
Prostaglandin H1 is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of prostaglandin H1 can influence its activity and function, as it allows for specific interactions with other biomolecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La prostaglandina H1 se sintetiza a partir del ácido dihomo-γ-linolénico mediante la acción de las enzimas ciclooxigenasas (COX-1 y COX-2). El proceso implica la conversión del ácido dihomo-γ-linolénico a prostaglandina G1, que luego se reduce a this compound . Las condiciones de reacción normalmente requieren la presencia de oxígeno y un agente reductor adecuado.
Métodos de producción industrial: La producción industrial de this compound sigue vías bioquímicas similares, pero a mayor escala. El proceso implica la conversión enzimática del ácido dihomo-γ-linolénico utilizando biorreactores que mantienen condiciones óptimas para la actividad enzimática, incluida la temperatura, el pH y los niveles de oxígeno .
Análisis De Reacciones Químicas
Tipos de reacciones: La prostaglandina H1 se somete a varias reacciones químicas, que incluyen:
Oxidación: Conversión a prostaglandina G1.
Reducción: Formación de otras prostaglandinas de la serie 1.
Sustitución: Reacciones que implican la modificación de grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Requiere oxígeno y enzimas ciclooxigenasas.
Reducción: Utiliza agentes reductores como NADPH.
Sustitución: Involucra reactivos como halógenos u otros electrófilos en condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen otras prostaglandinas de la serie 1 como la prostaglandina E1, la prostaglandina F1α y la tromboxano A1 .
Comparación Con Compuestos Similares
Prostaglandin H2: Another precursor in the prostaglandin biosynthesis pathway but leads to the formation of 2-series prostaglandins.
Prostaglandin G1: An intermediate in the synthesis of prostaglandin H1.
Thromboxane A1: A product of prostaglandin H1 metabolism with distinct biological activities.
Uniqueness: Prostaglandin H1 is unique due to its role as a precursor to all 1-series prostaglandins and thromboxanes. This makes it a critical molecule in the regulation of various physiological processes, including inflammation and vascular function .
Propiedades
IUPAC Name |
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYABHEVAQSJS-CDIPTNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[a]pyrene-11,12-diol](/img/structure/B1234016.png)


![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)


![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)






